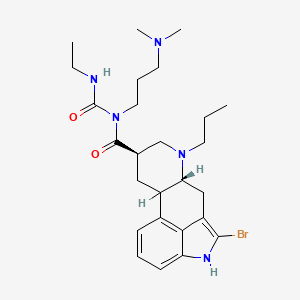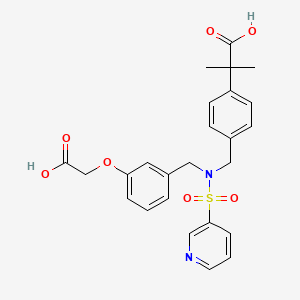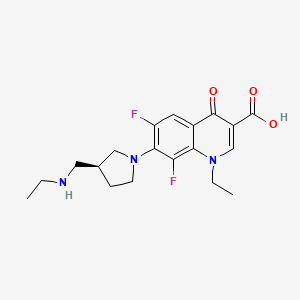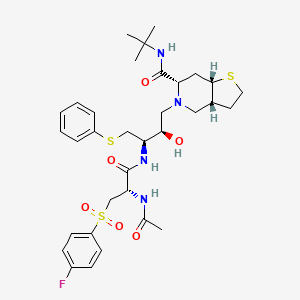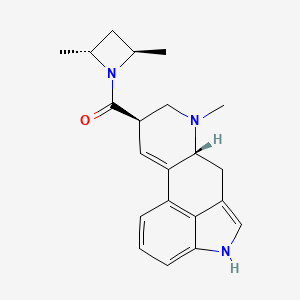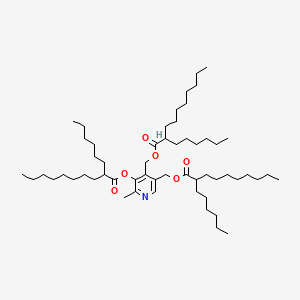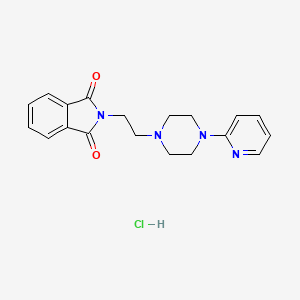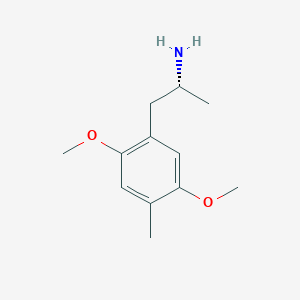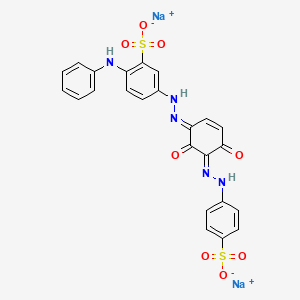
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics. This compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonate functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with resorcinol to form an intermediate azo compound.
Second Diazotization and Coupling: This intermediate undergoes a second diazotization and is coupled with 2-phenylaminobenzenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted azo compounds.
Applications De Recherche Scientifique
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.
Mécanisme D'action
The mechanism of action of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate involves its interaction with molecular targets through its azo groups and sulfonate functionalities. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or stability. The compound’s ability to form stable complexes with various substrates is key to its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate
- Disodium 4-((2-hydroxy-3-nitrophenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-methylphenyl)azo)benzenesulphonate
Uniqueness
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is unique due to its complex structure, which includes multiple azo groups and sulfonate functionalities. This complexity allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates, making it highly versatile in its applications.
Propriétés
Numéro CAS |
6416-67-7 |
|---|---|
Formule moléculaire |
C24H17N5Na2O8S2 |
Poids moléculaire |
613.5 g/mol |
Nom IUPAC |
disodium;2-anilino-5-[(2E)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatophenyl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2Na/c30-21-13-12-20(24(31)23(21)29-26-16-6-9-18(10-7-16)38(32,33)34)28-27-17-8-11-19(22(14-17)39(35,36)37)25-15-4-2-1-3-5-15;;/h1-14,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-20+,29-23+;; |
Clé InChI |
SUUQRZUQUHGSIZ-IKIWULDWSA-L |
SMILES isomérique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N/N=C/3\C=CC(=O)/C(=N\NC4=CC=C(C=C4)S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=NNC4=CC=C(C=C4)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



